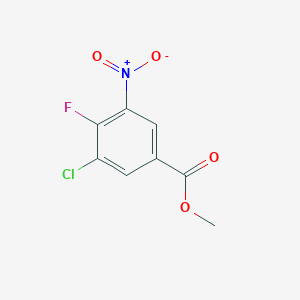

Methyl 3-chloro-4-fluoro-5-nitrobenzoate

Description

Significance of Methyl 3-chloro-4-fluoro-5-nitrobenzoate as a Versatile Synthetic Synthon

This compound is a prime example of a highly functionalized aromatic compound that serves as a versatile synthetic synthon. Its significance stems from the unique arrangement of its substituents—a methyl ester, a nitro group, a chlorine atom, and a fluorine atom—on the benzene (B151609) ring. This specific substitution pattern creates a molecule with distinct regions of reactivity, allowing it to participate in a variety of chemical transformations.

The presence of multiple reactive sites makes this compound a valuable precursor in multi-step synthetic sequences. For instance, the nitro group can be readily reduced to an amine, which can then undergo a wide range of reactions, such as diazotization or amide bond formation. The halogen substituents, particularly the fluorine atom, are susceptible to nucleophilic aromatic substitution, providing a handle for the introduction of other functional groups. The ester moiety itself can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives.

The synthesis of the parent compound, 3-chloro-4-fluoro-5-nitro-benzoic acid, is typically achieved through the nitration of 3-chloro-4-fluorobenzoic acid using a mixture of nitric and sulfuric acids. chemicalbook.com Subsequent esterification with methanol (B129727) would yield the target methyl ester. This accessibility further enhances its utility as a starting material in organic synthesis.

Overview of Electron-Withdrawing Groups and Halogen Substituents in Aromatic Systems

The reactivity and regioselectivity of an aromatic ring are profoundly influenced by the electronic effects of its substituents. These effects are broadly categorized as inductive effects and resonance effects.

Electron-Withdrawing Groups (EWGs): Electron-withdrawing groups pull electron density away from the aromatic ring. studypug.com The nitro group (NO₂) and the methyl ester group (-COOCH₃) in this compound are both potent EWGs.

Inductive Effect (-I): This effect is transmitted through the sigma bonds and arises from the difference in electronegativity between the atoms of the substituent and the ring carbons. libretexts.org Both the nitro group and the ester group exert a strong electron-withdrawing inductive effect.

Resonance Effect (-M or -R): This effect involves the delocalization of pi electrons between the substituent and the aromatic ring. libretexts.org The nitro and ester groups withdraw electrons from the ring via resonance, creating a partial positive charge on the ortho and para positions.

Due to these effects, EWGs deactivate the aromatic ring towards electrophilic aromatic substitution, making it less reactive than benzene. wikipedia.orglumenlearning.com They also direct incoming electrophiles to the meta position, as the ortho and para positions are more deactivated. wikipedia.orglumenlearning.com

Halogen Substituents: Halogens, such as chlorine and fluorine, present a unique case. They are electronegative and thus withdraw electron density from the ring through the inductive effect (-I), which deactivates the ring towards electrophilic substitution. lumenlearning.commasterorganicchemistry.com However, they also possess lone pairs of electrons that can be donated to the ring through resonance (+M or +R). libretexts.orglumenlearning.com

The interplay of these electronic effects in this compound results in a highly electron-deficient aromatic ring, which is particularly susceptible to nucleophilic aromatic substitution reactions.

Current Landscape and Academic Research Trajectories for Multifunctionalized Aromatic Esters

The field of multifunctionalized aromatic esters is a dynamic area of research, driven by the continuous demand for novel molecules in various sectors, including pharmaceuticals, materials science, and the food and cosmetics industries. waseda.jpnih.gov

Current research focuses on several key areas:

Development of Novel Synthetic Methodologies: There is a strong emphasis on creating more efficient, sustainable, and selective methods for the synthesis of highly substituted aromatic esters. This includes the exploration of new catalytic systems and reaction conditions. A notable recent development is the "ester dance reaction," a catalytic process that allows for the migration of an ester group around an aromatic ring. waseda.jp

Applications in Materials Science: Aromatic esters are being investigated for their potential use as advanced materials. For example, some have been assessed as novel phase change materials for thermal energy storage, exhibiting a wide range of phase change temperatures and high densities. researchgate.netmdpi.com

Biocatalytic Synthesis: In line with the principles of green chemistry, there is growing interest in the use of enzymes for the synthesis of aromatic esters. Biocatalytic methods offer advantages such as high selectivity, mild reaction conditions, and reduced environmental impact. nih.gov

Exploration of Biological Activity: The synthesis of novel aromatic esters with potential biological activity remains a major research driver. These compounds are often used as key intermediates in the development of new drugs and agrochemicals. researchgate.net

The future of research in this area will likely involve the integration of computational studies to predict the properties and reactivity of new aromatic esters, the development of automated synthesis platforms, and the discovery of new applications for these versatile molecules.

Structure

3D Structure

Properties

Molecular Formula |

C8H5ClFNO4 |

|---|---|

Molecular Weight |

233.58 g/mol |

IUPAC Name |

methyl 3-chloro-4-fluoro-5-nitrobenzoate |

InChI |

InChI=1S/C8H5ClFNO4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,1H3 |

InChI Key |

LUDBPTPUJJKDHJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Cl)F)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 Chloro 4 Fluoro 5 Nitrobenzoate and Its Carboxylic Acid Precursor

Synthesis of 3-Chloro-4-fluoro-5-nitrobenzoic Acid

The principal route to 3-chloro-4-fluoro-5-nitrobenzoic acid involves the direct nitration of 3-chloro-4-fluorobenzoic acid. This section explores the intricacies of this electrophilic aromatic substitution, including the challenges of regioselectivity and the optimization of the reaction environment.

Regioselective Nitration Strategies of Halogenated Benzoic Acid Derivatives

The introduction of a nitro group onto the aromatic ring of 3-chloro-4-fluorobenzoic acid is a critical step that dictates the final product's structure. The directing effects of the existing substituents—the chlorine and fluorine atoms and the carboxylic acid group—play a crucial role in determining the position of nitration.

A common and well-documented method for the nitration of 3-chloro-4-fluorobenzoic acid employs a mixture of concentrated nitric acid and concentrated sulfuric acid. chemicalbook.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating agent. masterorganicchemistry.com

A typical laboratory-scale synthesis involves dissolving 3-chloro-4-fluorobenzoic acid in concentrated sulfuric acid, followed by the slow addition of concentrated nitric acid. The reaction mixture is initially stirred at room temperature and then heated to drive the reaction to completion. chemicalbook.com Upon cooling and quenching in ice water, the solid product precipitates and can be isolated by filtration. This method has been reported to yield 3-chloro-4-fluoro-5-nitrobenzoic acid in moderate yields. chemicalbook.com

Table 1: Representative Reaction Protocol for Mixed Acid Nitration

| Parameter | Value |

| Starting Material | 3-Chloro-4-fluorobenzoic Acid |

| Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid |

| Initial Temperature | Room Temperature |

| Final Temperature | 100 °C |

| Reaction Time | 2.5 hours |

| Reported Yield | ~78% |

| Reference | chemicalbook.com |

The regioselectivity of the nitration of 3-chloro-4-fluorobenzoic acid is governed by the electronic effects of the substituents already present on the benzene (B151609) ring. The carboxylic acid group (-COOH) is a deactivating, meta-directing group due to its electron-withdrawing nature. vedantu.compressbooks.pub Conversely, the halogen substituents (chlorine and fluorine) are deactivating yet ortho-, para-directing. pressbooks.pubunizin.org

This creates a competitive scenario where the directing effects of the substituents are in opposition. The fluorine atom at position 4 and the chlorine atom at position 3 will direct the incoming electrophile to the positions ortho and para to them. The carboxylic acid group at position 1 will direct the incoming electrophile to the meta positions (3 and 5). The formation of the desired 3-chloro-4-fluoro-5-nitrobenzoic acid indicates that nitration occurs at the 5-position, which is meta to the carboxylic acid group and ortho to the chlorine atom.

The interplay of these directing effects can lead to the formation of isomeric byproducts. For instance, nitration could potentially occur at other positions on the ring, leading to a mixture of isomers that can be challenging to separate. google.com The control of reaction conditions, such as temperature and the ratio of acids, is crucial in maximizing the yield of the desired isomer and minimizing the formation of unwanted products. Lower temperatures generally favor higher selectivity in electrophilic aromatic substitutions.

Optimization of Reaction Conditions for Nitro-Halogenated Benzoic Acid Formation

Optimizing the reaction conditions is paramount for achieving high yield and purity of 3-chloro-4-fluoro-5-nitrobenzoic acid while ensuring a safe and efficient process. Key parameters that can be adjusted include temperature, reaction time, and the molar ratio of the reactants.

Given the highly exothermic nature of nitration, careful temperature control is essential to prevent runaway reactions and the formation of byproducts from over-nitration or side reactions. soton.ac.uk Industrial-scale nitrations are often performed at low temperatures to manage the heat generated and to enhance selectivity. soton.ac.uk Studies on the continuous flow nitration of similar aromatic compounds have demonstrated that optimizing the reaction temperature and residence time can significantly improve conversion and selectivity. soton.ac.ukresearchgate.net For instance, an increase in temperature can accelerate the reaction rate but may also lead to a decrease in selectivity due to the promotion of side reactions. soton.ac.uk

The molar ratio of nitric acid to the substrate and the concentration of sulfuric acid are also critical. A sufficient excess of nitric acid is necessary to ensure complete conversion of the starting material, while the concentration of sulfuric acid affects the generation of the nitronium ion. The optimization of these parameters often involves a systematic study to find the ideal balance between reaction rate, yield, and selectivity.

Alternative Synthetic Pathways for Substituted Nitrobenzoic Acids from Aromatic Toluene (B28343) Derivatives

An alternative approach to 3-chloro-4-fluoro-5-nitrobenzoic acid begins with a toluene derivative, specifically 2-chloro-4-fluorotoluene. google.com This multi-step synthesis avoids the direct nitration of the benzoic acid derivative.

Another related method involves the nitration of 2-chloro-4-fluorobenzotrichloride, followed by hydrolysis to yield 2-chloro-4-fluoro-5-nitrobenzoic acid. patsnap.comgoogle.com This route also circumvents the direct nitration of the pre-formed benzoic acid.

Esterification Protocols for Methyl 3-chloro-4-fluoro-5-nitrobenzoate

The conversion of 3-chloro-4-fluoro-5-nitrobenzoic acid to its methyl ester, this compound, is typically achieved through Fischer-Speier esterification or by conversion to the acid chloride followed by reaction with methanol (B129727).

A common and straightforward method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. truman.edu The reaction is heated to reflux to drive the equilibrium towards the formation of the ester. truman.edu The product is then isolated by pouring the reaction mixture into ice water, which causes the ester to precipitate. truman.edu

Table 2: General Fischer Esterification Protocol

| Parameter | Description |

| Substrate | 3-Chloro-4-fluoro-5-nitrobenzoic Acid |

| Reagent | Methanol (in excess) |

| Catalyst | Concentrated Sulfuric Acid |

| Condition | Reflux |

| Work-up | Precipitation in ice water followed by filtration |

| Reference | truman.edu |

An alternative two-step protocol involves first converting the carboxylic acid to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl2). The resulting 3-chloro-4-fluoro-5-nitrobenzoyl chloride is then reacted with methanol to form the methyl ester. This method is often high-yielding and can be advantageous when the carboxylic acid is not very reactive under standard Fischer esterification conditions.

Acid-Catalyzed Methanolysis of 3-Chloro-4-fluoro-5-nitrobenzoic Acid

The most direct route to this compound is through the esterification of its corresponding carboxylic acid, 3-chloro-4-fluoro-5-nitrobenzoic acid. A common and well-established method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst. truman.edutruman.edu This equilibrium-driven process typically requires heating the reaction mixture to reflux to achieve a reasonable reaction rate and yield. truman.edu

The role of the acid catalyst, usually concentrated sulfuric acid (H₂SO₄), is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by methanol. truman.edu To drive the equilibrium towards the product side and maximize the yield of the ester, an excess of methanol is often used. truman.edu Another strategy to favor product formation is the removal of water, a byproduct of the reaction. truman.edu

The general procedure involves dissolving the 3-chloro-4-fluoro-5-nitrobenzoic acid in anhydrous methanol, followed by the careful addition of a catalytic amount of concentrated sulfuric acid. The mixture is then heated under reflux for a specified period. truman.edu After the reaction is complete, the work-up typically involves pouring the mixture into ice water to precipitate the crude ester, which can then be isolated by filtration and purified by recrystallization, often from methanol. truman.edutruman.edu

| Parameter | Condition | Purpose |

| Reactants | 3-chloro-4-fluoro-5-nitrobenzoic acid, Methanol | Carboxylic acid substrate and alcohol for ester formation |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Protonates the carbonyl group to activate the carboxylic acid |

| Solvent | Methanol (often in excess) | Acts as both a reactant and a solvent; excess drives equilibrium |

| Temperature | Reflux | Increases reaction rate |

| Work-up | Precipitation in ice water, filtration | Isolates the crude ester product |

| Purification | Recrystallization (e.g., from methanol) | Removes unreacted starting material and byproducts |

Advanced Esterification Techniques under Mild or Catalytic Conditions

While Fischer esterification is robust, the harsh acidic conditions and high temperatures can sometimes be incompatible with sensitive functional groups. Consequently, advanced esterification techniques that operate under milder or more efficient catalytic conditions have been developed.

One such approach involves the use of highly acidic catalysts like polyfluoroalkanesulfonic acids. These catalysts can effectively promote the esterification of nitrobenzoic acids with alcohols in an inert solvent at temperatures ranging from 60 to 120 °C. google.com The reaction proceeds with a catalytic amount of the polyfluoroalkanesulfonic acid (0.1 to 20 mol%) and an excess of the alcohol. google.com

Another advanced method is azeotropic distillation to facilitate the removal of water, which is particularly useful for driving the esterification equilibrium to completion. google.com This technique involves heating a mixture of the nitrobenzoic acid and the alcohol in the presence of an acid catalyst and an entraining liquid (a solvent that forms an azeotrope with water). google.com As the reaction mixture is heated above 100°C, the water-entrainer azeotrope distills off, effectively removing the water byproduct and shifting the equilibrium towards the ester product. google.com This method can lead to surprisingly good yields even for challenging esterifications. google.com

| Technique | Catalyst/Conditions | Key Advantage |

| Polyfluoroalkanesulfonic Acid Catalysis | Y(CₙF₂ₙ)SO₃H (0.1-20 mol%), 60-120 °C | High catalytic activity allowing for efficient esterification. google.com |

| Azeotropic Distillation | Acid catalyst, entraining liquid, >100 °C | Efficient removal of water byproduct drives the reaction to completion, improving yield. google.com |

Multi-Step Synthetic Approaches to Functionalized Nitrobenzoates

The synthesis of highly substituted nitrobenzoates like this compound often necessitates multi-step approaches. These strategies allow for the controlled introduction of various functional groups onto the aromatic ring in a specific order to achieve the desired substitution pattern.

For instance, a plausible route to 3-chloro-4-fluoro-5-nitrobenzoic acid could begin with a pre-functionalized compound like 3-chloro-4-fluorobenzoic acid. chemicalbook.com This starting material already possesses the chloro and fluoro groups in the correct relative positions. The subsequent step would then be the regioselective nitration of this precursor. The directing effects of the existing substituents (the meta-directing carboxylic acid and the ortho, para-directing halogens) would guide the incoming nitro group to the desired position. chemicalbook.com

| Precursor | Key Transformation(s) | Final Product |

| 3-Chloro-4-fluorobenzoic acid | Nitration | 3-Chloro-4-fluoro-5-nitrobenzoic acid chemicalbook.com |

| 2-Chloro-4-fluorotoluene | Photochlorination, Nitration, Hydrolysis-Oxidation | 2-Chloro-4-fluoro-5-nitrobenzoic acid google.com |

The order in which functional groups are introduced onto an aromatic ring is critical in a multi-step synthesis, as existing substituents strongly influence the position of subsequent substitutions. libretexts.org The synthesis of this compound can be envisioned through a sequence of halogenation, nitration, and esterification steps on a simpler aromatic starting material.

A common synthetic sequence involves nitration as a key step. For example, the direct nitration of 3-chloro-4-fluorobenzoic acid using a mixture of concentrated sulfuric acid and nitric acid can yield 3-chloro-4-fluoro-5-nitrobenzoic acid. chemicalbook.com In this reaction, the starting material is dissolved in sulfuric acid, and nitric acid is added slowly. The mixture is then heated to drive the reaction to completion. chemicalbook.com The product precipitates upon pouring the reaction mixture into ice water and can be collected by filtration. chemicalbook.com This specific sequence places the nitration step after the halogenations are already in place on the benzoic acid core.

The final step in such a sequence is typically the esterification of the synthesized nitrobenzoic acid to its methyl ester, as described in section 2.2.1. truman.edu It is often advantageous to perform the esterification last, as the ester group can be sensitive to the harsh conditions of nitration or halogenation. orgsyn.org The carboxyl group is a deactivating, meta-director, which influences the regioselectivity of the electrophilic nitration step. truman.eduyoutube.com

A generalized sequence for this type of synthesis is outlined below:

Halogenation: Introduction of chlorine and fluorine onto a suitable benzene derivative. The order of these introductions would depend on the starting material and the directing effects of the substituents.

Nitration: Introduction of the nitro group onto the halogenated benzoic acid. The position of nitration is directed by the existing chloro, fluoro, and carboxyl groups. byjus.commasterorganicchemistry.com

Esterification: Conversion of the resulting 3-chloro-4-fluoro-5-nitrobenzoic acid to its methyl ester. truman.edu

This sequential approach allows for the logical construction of the target molecule by leveraging the principles of electrophilic aromatic substitution. libretexts.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of a nitro group positioned ortho and para to the halogen atoms makes the aromatic ring of this compound highly activated for nucleophilic aromatic substitution (SNAr). wikipedia.org This class of reactions is fundamental to the functionalization of this molecule, allowing for the displacement of its halide substituents by a variety of nucleophiles.

Mechanistic Investigations of Halogen Displacement in Activated Aromatic Rings

Nucleophilic aromatic substitution on activated rings does not proceed via the SN1 or SN2 mechanisms common to alkyl halides. libretexts.org Instead, it follows a multi-step addition-elimination pathway. nih.gov

The accepted mechanism involves two principal stages:

Nucleophilic Addition : The reaction is initiated by the attack of a nucleophile on the carbon atom bearing a leaving group (a halogen in this case). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org

Elimination of the Leaving Group : The aromaticity of the ring is restored in the second step when the leaving group departs with its pair of electrons. libretexts.org

Reactivity Trends: Comparative Analysis of Chloro and Fluoro Leaving Group Ability

In nucleophilic aromatic substitution reactions on activated aromatic rings, the typical leaving group trend observed in aliphatic systems (I > Br > Cl > F) is inverted. The established reactivity order is F > Cl > Br > I. masterorganicchemistry.comnih.gov This phenomenon is known as the "element effect" in SNAr reactions. nih.gov

The reason for this inverted trend lies in the rate-determining step of the SNAr mechanism. Since the initial nucleophilic attack is the slow step, factors that stabilize the Meisenheimer intermediate and lower the activation energy have the greatest influence on the reaction rate. stackexchange.com Fluorine, being the most electronegative halogen, exerts a powerful electron-withdrawing inductive effect. stackexchange.com This effect strongly stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex, thus accelerating the reaction. stackexchange.com The strength of the carbon-halogen bond, which is strongest for the C-F bond, is less important because bond breaking occurs in the fast, second step of the reaction. masterorganicchemistry.com

| Property | Fluorine (F) | Chlorine (Cl) | Impact on SNAr Reactivity |

|---|---|---|---|

| Electronegativity | ~3.98 | ~3.16 | Higher electronegativity provides greater inductive stabilization of the Meisenheimer complex, increasing reaction rate. |

| Carbon-Halogen Bond Strength (in Benzene) | ~536 kJ/mol | ~406 kJ/mol | Bond strength is not a primary factor in the rate-determining step. |

| Relative Reactivity in SNAr | Highest | Lower than Fluorine | Fluorine is the most reactive halogen in activated SNAr reactions. masterorganicchemistry.comnih.gov |

Regioselectivity and Chemoselectivity in SNAr Reactions

In this compound, the nucleophile has two potential sites for attack: the carbon atom bonded to the fluorine (C-4) and the carbon atom bonded to the chlorine (C-3). The nitro group at C-5 is para to the fluorine and ortho to the chlorine, activating both positions for nucleophilic attack. wikipedia.orglibretexts.org

Despite both sites being activated, SNAr reactions on this substrate exhibit high regioselectivity. Based on the principles of leaving group ability discussed previously, the C-F bond is significantly more reactive towards nucleophilic attack than the C-Cl bond. Therefore, nucleophilic substitution is expected to occur selectively at the C-4 position, displacing the fluoride (B91410) ion.

Experimental work on the closely related compound, 3-chloro-4-fluoronitrobenzene, confirms this selectivity. In reactions with piperazine (B1678402) derivatives, substitution was observed to occur exclusively at the fluorine-bearing carbon, with the chlorine atom remaining untouched. researchgate.net This provides strong evidence that for this compound, nucleophiles will preferentially attack the C-4 position to displace the more labile fluorine atom.

Intermolecular and Intramolecular SNAr Cyclizations

The principles of SNAr reactions are applicable to both intermolecular processes, where the nucleophile is a separate reagent, and intramolecular processes. In an intramolecular SNAr reaction, the nucleophilic functional group and the activated aromatic ring are part of the same molecule. This results in a cyclization reaction to form a new heterocyclic ring system.

For a derivative of this compound to undergo intramolecular cyclization, it would need to possess a side chain containing a nucleophilic group (e.g., -OH, -NH2, -SH) positioned appropriately to attack the aromatic ring. The reaction would proceed via the standard addition-elimination mechanism, with the intramolecular nature of the reaction often providing a kinetic advantage, leading to efficient ring formation. Such cyclizations are a powerful strategy in the synthesis of complex heterocyclic structures.

Reduction Chemistry of the Nitro Group

The nitro group is one of the most versatile functional groups in aromatic chemistry, in part due to its ability to be readily reduced to an aniline (B41778). This transformation is a key step in many synthetic pathways, as the resulting amino group can be further modified. youtube.com

Catalytic Hydrogenation and Other Reduction Methods to Anilines

The reduction of the nitro group in this compound to the corresponding aniline (Methyl 3-amino-5-chloro-4-fluorobenzoate) can be achieved using a variety of methods. The choice of reagent is often guided by the need for chemoselectivity, particularly the desire to preserve the halogen substituents and the ester group.

Catalytic Hydrogenation: This is one of the most common and efficient methods for nitro group reduction. wikipedia.org The reaction typically involves treating the nitro compound with a source of hydrogen in the presence of a metal catalyst.

Catalysts : Palladium on carbon (Pd/C) and Raney Nickel are frequently used catalysts for this transformation. wikipedia.org Platinum(IV) oxide is also effective. wikipedia.org

Hydrogen Sources : The most direct method uses hydrogen gas (H₂). Alternatively, transfer hydrogenation can be employed, using compounds like hydrazine (B178648) (N₂H₄), formic acid, or formate (B1220265) salts as the hydrogen source in the presence of the catalyst. rsc.orgorganic-chemistry.org

Metal-Acid Reductions: Classic methods using metals in acidic media are also widely employed for converting aromatic nitro compounds to anilines. youtube.com

Reagents : Common systems include iron (Fe) in hydrochloric or acetic acid, and tin (Sn) or tin(II) chloride (SnCl₂) in hydrochloric acid. youtube.comwikipedia.org These methods are often robust and tolerant of other functional groups.

These reduction methods are generally highly chemoselective for the nitro group, leaving halogens on the aromatic ring intact. organic-chemistry.org

| Method | Typical Reagents | General Conditions | Key Advantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ gas with Pd/C, PtO₂, or Raney Ni | Varying pressure and temperature | High yield, clean reaction, catalyst can be recycled. wikipedia.org |

| Transfer Hydrogenation | Hydrazine, Formate salts with Pd/C | Often mild (room temperature) | Avoids handling of H₂ gas, often highly selective. organic-chemistry.org |

| Metal in Acid | Fe/HCl, Fe/CH₃COOH, SnCl₂/HCl | Often requires heating | Cost-effective, tolerant of many functional groups. youtube.comwikipedia.org |

Mechanistic Aspects of Nitro Group Reduction in Poly-substituted Aromatics

The reduction of the nitro group is a fundamental transformation in aromatic chemistry, providing a common route to amino-functionalized compounds. The process for poly-substituted nitroaromatics like this compound is a multi-step reaction that proceeds through several key intermediates. The reaction is a six-electron reduction to convert the nitro group (-NO₂) into an amino group (-NH₂). organic-chemistry.org

The generally accepted mechanism for this transformation, often referred to as the Haber-Lukashevich pathway, involves the sequential formation of nitroso and hydroxylamine (B1172632) intermediates. nih.gov

Reduction Pathway:

Nitro to Nitroso: The nitro group is first reduced by two electrons to form a nitroso derivative (Ar-N=O).

Nitroso to Hydroxylamine: The nitroso intermediate is then further reduced by another two electrons to yield an N-arylhydroxylamine (Ar-NHOH).

Hydroxylamine to Amine: The final step involves a two-electron reduction of the hydroxylamine, which cleaves the N-O bond to form the corresponding aniline (Ar-NH₂).

The presence of other substituents on the aromatic ring, such as the chloro, fluoro, and methyl ester groups in the target molecule, influences the rate of this reduction. Electron-withdrawing groups generally stabilize the intermediates and can affect the kinetics of the reaction. The reduction of the nitroso group to the hydroxylamine is typically much faster than the initial reduction of the nitro group, meaning the nitroso intermediate is often difficult to detect or isolate during the reaction. organic-chemistry.org

Various catalytic systems are employed for this transformation, including metal-based catalysts (e.g., Pd, Pt, Ni, Fe) with a hydrogen source (like H₂ gas) or transfer hydrogenation reagents (e.g., formic acid). nih.govresearchgate.net The choice of catalyst and reaction conditions can be tailored to achieve high chemoselectivity, leaving other functional groups like the halogens and the ester intact.

| Starting Group | Intermediate 1 | Intermediate 2 | Final Product |

|---|---|---|---|

| Nitro (Ar-NO₂) | Nitroso (Ar-NO) | Hydroxylamine (Ar-NHOH) | Amine (Ar-NH₂) |

Transformations Involving the Ester Functionality

The methyl ester group of this compound is susceptible to nucleophilic acyl substitution, allowing for its conversion into other important functional groups.

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 3-chloro-4-fluoro-5-nitrobenzoic acid, under either acidic or basic conditions. In acidic hydrolysis, the ester is heated with a strong acid, such as sulfuric acid or hydrochloric acid, in the presence of water. For example, the synthesis of the isomeric 2-chloro-4-fluoro-5-nitrobenzoic acid can be achieved by heating its precursor in a mixture of sulfuric acid and water to temperatures around 100-110 °C for several hours. google.com A similar approach involves reacting the parent 3-chloro-4-fluorobenzoic acid with a mixture of sulfuric and nitric acid at 100 °C to produce the target carboxylic acid. chemicalbook.com The reverse reaction, esterification, is often accomplished by refluxing the carboxylic acid in methanol with a catalytic amount of strong acid, demonstrating the reversibility of the process.

| Reaction | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂SO₄ / H₂O | Heating (e.g., 100-110 °C) | 3-chloro-4-fluoro-5-nitrobenzoic acid |

| Base-Mediated Hydrolysis (Saponification) | NaOH or KOH / H₂O | Heating, followed by acidic workup | 3-chloro-4-fluoro-5-nitrobenzoic acid |

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com For this compound, reaction with a different alcohol (R'-OH) in the presence of a catalyst would yield a new ester (3-chloro-4-fluoro-5-nitrobenzoate ester of R') and methanol. To drive the equilibrium towards the product, the reactant alcohol is typically used in large excess as the solvent. masterorganicchemistry.comorganic-chemistry.org

While specific studies on the transesterification of this compound are not prevalent, the reaction is a standard transformation for methyl esters. For instance, methyl 2-nitroacetate, which also contains an electron-withdrawing nitro group, undergoes transesterification with various alcohols in the presence of catalysts like dibutyltin(IV) oxide. researchgate.netresearchgate.net This suggests that the title compound would behave similarly.

The ester functionality can be converted into an amide, a crucial functional group in pharmaceuticals and materials. This can be achieved through two primary routes:

Direct Aminolysis: This involves the direct reaction of the methyl ester with ammonia (B1221849) or a primary/secondary amine. These reactions often require high temperatures and pressures to proceed efficiently due to the relatively low reactivity of esters compared to other acylating agents. rsc.org Recent developments have utilized continuous flow reactors to perform direct amidation of methyl esters with methanolic ammonia at elevated temperatures (e.g., 200 °C) and pressures (e.g., 50 bar). rsc.org

Two-Step Conversion via Carboxylic Acid: A more common and versatile laboratory method involves first hydrolyzing the ester to the carboxylic acid, as described in section 3.3.1. The resulting 3-chloro-4-fluoro-5-nitrobenzoic acid can then be activated with a coupling reagent (e.g., thionyl chloride to form the acyl chloride, or carbodiimides like DCC) and reacted with a desired amine to form the corresponding amide.

Coupling Reactions and Aryl Functionalization

The presence of two halogen substituents on the aromatic ring opens up possibilities for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for aryl functionalization. For this compound, the key consideration is the relative reactivity of the C-Cl and C-F bonds. In palladium-catalyzed reactions, the reactivity of aryl halides generally follows the trend: C-I > C-Br > C-Cl >> C-F. The carbon-fluorine bond is significantly stronger and less reactive, typically requiring specialized catalysts and harsh conditions for activation.

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl halide with an organoboron reagent (e.g., an arylboronic acid). Given the reactivity trend, a Suzuki-Miyaura reaction on this compound would be highly selective for the C-Cl bond at position 3, leaving the C-F bond at position 4 intact. nih.gov This allows for the regioselective synthesis of biaryl compounds. Studies on other polychlorinated aromatics have demonstrated that selective and sequential Suzuki-Miyaura couplings can be achieved, targeting the most reactive halogen first. nih.govresearchgate.net

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. organic-chemistry.org Similar to the Suzuki-Miyaura coupling, the reaction is expected to occur selectively at the more reactive C-Cl position. This provides a direct route to introduce a variety of primary or secondary amino groups at position 3, complementing the reduction of the nitro group as a method for installing nitrogen-based substituents.

| Reaction Type | Reactive Site | Rationale | Expected Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | C3-Cl | C-Cl bond is significantly more reactive than C-F in Pd catalysis. | Methyl 3-aryl-4-fluoro-5-nitrobenzoate |

| Buchwald-Hartwig | C3-Cl | C-Cl bond is significantly more reactive than C-F in Pd catalysis. | Methyl 3-amino-4-fluoro-5-nitrobenzoate |

Reactivity and Transformational Chemistry of Methyl 3 Chloro 4 Fluoro 5 Nitrobenzoate

Selected Advanced Synthetic Transformations

The aromatic ring of Methyl 3-chloro-4-fluoro-5-nitrobenzoate is significantly deactivated towards electrophilic attack due to the presence of three electron-withdrawing substituents: a chloro group, a fluoro group, and a nitro group, in addition to the meta-directing methyl ester. This high degree of deactivation presents considerable challenges for classical electrophilic aromatic substitution reactions. However, modern cross-coupling methods, particularly palladium-catalyzed direct arylation, offer potential pathways for the functionalization of the two remaining C-H bonds at the C-2 and C-6 positions.

The regiochemical outcome of any substitution reaction on this polysubstituted benzene (B151609) ring is governed by the cumulative electronic and steric effects of the existing groups. The nitro and methyl carboxylate groups are strong deactivating and meta-directing groups. uomustansiriyah.edu.iqquora.com Conversely, the chloro and fluoro substituents, while also deactivating, are ortho, para-directors. libretexts.orglibretexts.org

In the context of electrophilic aromatic substitution, the directing effects of the substituents are as follows:

The 3-chloro group directs incoming electrophiles to the C-2 and C-6 positions (ortho) and the C-4 position (para).

The 4-fluoro group directs to the C-3 and C-5 positions (ortho) and is a para-director.

The 5-nitro group directs to the C-3 position (meta) and C-1 position (meta).

The 1-methyl carboxylate group directs to the C-3 and C-5 positions (meta).

Considering the positions of the existing substituents, the C-2 and C-6 positions are the only available sites for substitution. The directing effects of the chloro group favor substitution at these positions. However, the powerful deactivating nature of the nitro and ester groups significantly reduces the nucleophilicity of the aromatic ring, making traditional electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation or acylation, highly unlikely to proceed under standard conditions. msu.edu

More contemporary approaches, such as transition-metal-catalyzed C-H activation and direct arylation, provide a more viable strategy for the functionalization of such electron-deficient arenes. rsc.orgbohrium.com Palladium-catalyzed direct arylation has emerged as a powerful tool for the formation of C-C bonds by coupling C-H bonds with aryl halides. acs.org For nitro-substituted aromatics, the nitro group itself can sometimes act as a directing group in C-H activation reactions, typically favoring ortho-functionalization. rsc.org

In the case of this compound, a direct arylation reaction would be expected to proceed at either the C-2 or C-6 position. The regioselectivity would likely be influenced by the specific catalyst, ligands, and reaction conditions employed, as well as the steric hindrance imposed by the adjacent substituents. The chloro group at C-3 might sterically hinder the approach to the C-2 position to some extent, potentially favoring substitution at the C-6 position.

Below is a table summarizing the predicted regiochemical outcomes and potential reaction partners for direct arylation and hypothetical electrophilic substitution reactions on this compound.

| Reaction Type | Reagent/Catalyst System (Hypothetical) | Predicted Major Product(s) | Regioselectivity |

| Direct Arylation | Aryl bromide, Pd(OAc)₂, P(o-tol)₃, Cs₂CO₃ | Methyl 2-aryl-3-chloro-4-fluoro-5-nitrobenzoate and/or Methyl 6-aryl-3-chloro-4-fluoro-5-nitrobenzoate | Substitution at C-2 and/or C-6 |

| Nitration | HNO₃/H₂SO₄ | Reaction not expected to proceed due to severe ring deactivation. | - |

| Halogenation | Br₂/FeBr₃ | Reaction not expected to proceed due to severe ring deactivation. | - |

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for Methyl 3-chloro-4-fluoro-5-nitrobenzoate, including ¹H, ¹³C, ¹⁹F, and two-dimensional NMR, were not available in the reviewed sources. The following sections outline the expected analyses for such a compound.

A ¹H NMR spectrum of this compound would be expected to show signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine couplings. The integration of these signals would confirm the number of protons in each environment.

The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group would appear at the downfield end of the spectrum. The aromatic carbons would show distinct chemical shifts influenced by the electron-withdrawing effects of the chloro, fluoro, and nitro substituents. Carbon-fluorine coupling would also be observable for the carbons in proximity to the fluorine atom.

¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorinated organic compounds. For this compound, the ¹⁹F NMR spectrum would exhibit a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this signal would be indicative of the electronic environment created by the adjacent chloro and nitro groups. Furthermore, coupling between the fluorine and nearby protons would provide additional structural information.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional NMR experiments would be employed. Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks. Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) would establish direct one-bond correlations between protons and their attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would be crucial for identifying long-range (two- and three-bond) correlations between protons and carbons, thereby confirming the substitution pattern on the aromatic ring and the connection of the methyl ester group.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with the molecular formula C₈H₅ClFNO₄, the predicted monoisotopic mass is 232.98912 Da. uni.lu An experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) value that closely matches this theoretical mass, thereby confirming the elemental composition of the compound.

The table below presents the predicted m/z values for various adducts of this compound that could be observed in an HRMS analysis. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 233.99640 |

| [M+Na]⁺ | 255.97834 |

| [M-H]⁻ | 231.98184 |

| [M+NH₄]⁺ | 251.02294 |

| [M+K]⁺ | 271.95228 |

| [M]⁺ | 232.98857 |

| [M]⁻ | 232.98967 |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of molecular structure and insights into packing and intermolecular forces. While a specific single-crystal X-ray diffraction study for this compound was not found in the reviewed literature, its structural parameters can be reliably inferred from published data on closely related halogenated nitrobenzoate analogues. nih.govnih.gov

Single-crystal X-ray diffraction analysis would provide the absolute molecular structure of this compound. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of electron density maps, from which the positions of individual atoms can be determined with high precision. This would confirm the substitution pattern on the benzene (B151609) ring and the conformation of the methyl ester and nitro functional groups.

Based on crystallographic data of analogous compounds such as Methyl 4-chloro-3-nitrobenzoate, the expected bond lengths and angles for this compound can be estimated. nih.gov The benzene ring is expected to be largely planar, though minor deviations may occur due to substituent effects.

Key structural parameters for related compounds often reveal steric hindrance effects. For instance, in Methyl 4-chloro-3-nitrobenzoate, the nitro group is twisted with respect to the phenyl ring, with a dihedral angle of 45.4 (1)°. nih.gov A similar twist is observed in other structures where a nitro group and a halogen are in adjacent positions. nih.gov In Methyl 5-chloro-2-nitrobenzoate, the nitro and acetoxy groups are twisted from the benzene ring plane by 29.4 (1)° and 49.7 (1)°, respectively. nih.gov Therefore, it is anticipated that in this compound, both the nitro group and the methyl ester group will be twisted out of the plane of the benzene ring to minimize steric repulsion between the adjacent bulky substituents.

| Parameter | Expected Value | Comment |

|---|---|---|

| C-Cl Bond Length | ~1.73 Å | Typical for aromatic C-Cl bonds. |

| C-F Bond Length | ~1.35 Å | Typical for aromatic C-F bonds. |

| C-N (Nitro) Bond Length | ~1.48 Å | Standard single bond character. |

| N-O (Nitro) Bond Length | ~1.22 Å | Average of symmetric and asymmetric bonds. |

| C=O (Carbonyl) Bond Length | ~1.20 Å | Characteristic of an ester carbonyl group. |

| C-O (Ester) Bond Length | ~1.34 Å | Partial double bond character due to resonance. |

| Ring C-C Bond Length | 1.37 - 1.40 Å | Aromatic bond lengths within the benzene ring. |

| Nitro Group Torsional Angle | > 10° | The group is likely twisted out of the ring plane due to steric hindrance. nih.gov |

| Ester Group Torsional Angle | > 10° | The group is likely twisted out of the ring plane. nih.gov |

In related structures, such as Methyl 4-chloro-3-nitrobenzoate, molecules are linked by weak C—H⋯O hydrogen bonds, forming chains within the crystal lattice. nih.gov These chains are further connected by slipped π–π stacking interactions between adjacent benzene rings, with centroid-to-centroid distances around 3.65 Å. nih.gov Similar C—H⋯O interactions are observed in the crystal structures of other nitrobenzoate derivatives. nih.govresearchgate.net Given the presence of electronegative oxygen and halogen atoms and aromatic C-H groups in this compound, it is highly probable that its crystal structure is stabilized by a network of C—H⋯O and potentially C—H⋯F hydrogen bonds, in addition to π–π stacking interactions, which collectively dictate the supramolecular architecture. ias.ac.in

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful non-destructive technique used to identify the functional groups present in a molecule. Each functional group vibrates at a characteristic frequency, and these vibrations can be observed as absorption bands in an IR spectrum or as scattered light in a Raman spectrum.

The vibrational spectrum of this compound is expected to show distinct bands corresponding to its primary functional groups. The positions of these bands can be predicted based on data from similar molecules.

Nitro Group (NO₂): The nitro group gives rise to two prominent stretching vibrations: an asymmetric stretch (νas) typically found at higher wavenumbers and a symmetric stretch (νs) at lower wavenumbers. For substituted nitrobenzenes, these bands are strong in the infrared spectrum. researchgate.net

Carbonyl Group (C=O): The ester carbonyl group produces a very strong and sharp absorption band due to its stretching vibration. Its position is sensitive to the electronic effects of the substituents on the aromatic ring.

C-Halogen Bonds (C-Cl, C-F): The stretching vibrations of carbon-halogen bonds appear in the fingerprint region of the spectrum. The C-F stretch is typically at a higher frequency than the C-Cl stretch due to the higher bond strength and lower mass of fluorine. The C-Cl stretching vibration generally results in a strong absorption in the range of 760-505 cm⁻¹. researchgate.net

Aromatic Ring: The benzene ring itself has several characteristic vibrations, including C-H stretching above 3000 cm⁻¹ and C=C stretching vibrations within the ring, which typically appear as a series of bands in the 1600–1400 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 | Strong |

| Symmetric Stretch | 1340 - 1360 | Strong | |

| Carbonyl (C=O) | Stretch | 1700 - 1730 | Very Strong |

| C-F | Stretch | 1200 - 1280 | Strong |

| C-Cl | Stretch | 600 - 800 | Medium-Strong |

| Aromatic Ring | C-H Stretch | 3050 - 3150 | Medium-Weak |

| C=C Stretch | 1400 - 1610 | Variable |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophoric Analysis

The electronic absorption spectrum of a molecule is dictated by the energy required to promote electrons from a ground state to a higher energy excited state. In the case of this compound, the principal chromophore is the nitro-substituted benzene ring. A chromophore is the part of a molecule responsible for its color, which arises from the absorption of light in the visible or ultraviolet region. The benzene ring itself exhibits characteristic absorptions, and the substituents—nitro, chloro, fluoro, and methyl ester groups—act as auxochromes, which modify the absorption characteristics of the primary chromophore. quimicaorganica.orgyoutube.com

The UV-Vis spectrum of benzene, the parent aromatic system, displays two primary absorption bands: a strong E2-band around 204 nm and a weaker, fine-structured B-band around 255 nm. ijermt.org These absorptions are attributed to π→π* transitions, where an electron from a π bonding orbital is excited to a π* antibonding orbital. ossila.com The introduction of a nitro group to the benzene ring, forming nitrobenzene (B124822), significantly alters the spectrum. The nitro group, a strong chromophore and an electron-withdrawing group, extends the conjugation of the π-system and introduces non-bonding (n) electrons, leading to new possible electronic transitions. youtube.combritannica.com

For nitrobenzene, the spectrum typically shows a strong absorption band around 250-280 nm, which is an intensified and red-shifted (bathochromic shift) version of the benzene B-band. nih.govacs.org This is often referred to as a charge-transfer (CT) band, arising from the transfer of electron density from the benzene ring to the nitro group. stackexchange.com Additionally, a weaker absorption band is often observed at longer wavelengths, around 345-355 nm, which is attributed to an n→π* transition. nih.govacs.org This transition involves the excitation of a non-bonding electron from an oxygen atom of the nitro group to a π* antibonding orbital of the aromatic ring.

The presence of other substituents on the nitrobenzene ring in this compound further modifies its UV-Vis absorption profile. Halogens, such as chlorine and fluorine, are considered auxochromes. quimicaorganica.org While they are inductively electron-withdrawing, they possess lone pairs of electrons that can be donated to the aromatic ring through resonance, which can influence the energy of the electronic transitions. Generally, halogens cause a bathochromic shift of the primary absorption bands of benzene. ijermt.org Fluorine typically has a smaller effect on the benzene spectrum compared to chlorine. cdnsciencepub.comcdnsciencepub.com

The methyl ester group (-COOCH3) is an electron-withdrawing group. In compounds like methyl benzoate (B1203000), the primary absorption is due to the benzoyl chromophore. Methyl benzoate itself does not absorb light at wavelengths greater than 290 nm. nih.gov In the context of this compound, the collective electronic effects of the chloro, fluoro, and methyl ester groups, in conjunction with the powerful nitro chromophore, would be expected to result in a complex UV-Vis spectrum. The electron-withdrawing nature of the nitro and methyl ester groups, combined with the inductive and resonance effects of the halogens, would likely lead to shifts in the λmax of the π→π* and n→π* transitions compared to unsubstituted nitrobenzene.

A summary of the typical UV-Vis absorption maxima for the parent chromophores is presented in the table below. The expected spectrum for this compound would be a modification of the nitrobenzene spectrum due to the cumulative effects of the other substituents.

Computational and Theoretical Investigations of Methyl 3 Chloro 4 Fluoro 5 Nitrobenzoate

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations serve as powerful tools for understanding the intrinsic properties of molecules like Methyl 3-chloro-4-fluoro-5-nitrobenzoate. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to predict molecular characteristics from first principles, offering deep insights without the need for empirical data. researchgate.net The DFT method, particularly with the B3LYP functional and a 6-311++G(d,p) basis set, is a common approach for these types of investigations on substituted benzene (B151609) derivatives. researchgate.netajchem-a.com

Molecular Geometry Optimization and Electronic Structure Analysis

The initial step in most computational studies is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For substituted nitrobenzene (B124822) compounds, calculations determine the precise bond lengths, bond angles, and dihedral angles between the constituent atoms. prensipjournals.com The electronic structure is heavily influenced by the substituents on the benzene ring. The chloro, fluoro, and nitro groups are all electron-withdrawing, which significantly affects the electron density distribution across the aromatic system. This withdrawal of electron density makes the benzene ring electron-deficient, which is a key factor in determining the molecule's reactivity.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions (HOMO/LUMO Analysis)

Frontier Molecular Orbital (FMO) theory provides critical insights into chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.comresearchgate.net A smaller energy gap suggests that the molecule is more easily polarized and thus more reactive. For aromatic compounds with electron-withdrawing groups, the LUMO is often localized over the nitro group and the ring, indicating these are sites for potential nucleophilic attack. researchgate.net

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Related to the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Related to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. |

Electrostatic Potential Surface (EPS) Analysis for Nucleophilic/Electrophilic Sites

The Molecular Electrostatic Potential Surface (MEP or EPS) is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The surface is color-coded to represent different electrostatic potential values. Regions with negative potential, typically shown in red, are electron-rich and are susceptible to electrophilic attack. In this compound, these areas would be concentrated around the electronegative oxygen atoms of the nitro and ester groups. nih.gov Conversely, regions with positive potential, shown in blue, are electron-poor and are the likely sites for nucleophilic attack. nih.gov These would include the hydrogen atoms and the carbon atom of the carbonyl group.

Vibrational Frequency Calculations and Spectroscopic Property Prediction

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations help in the assignment of vibrational modes observed in experimental spectra. researchgate.net By correlating the calculated frequencies with experimental data, a detailed understanding of the molecule's structural and spectroscopic behavior can be achieved. prensipjournals.com For a molecule like this compound, characteristic vibrational modes would include the C=O stretching of the ester group, the symmetric and asymmetric stretching of the NO₂ group, and various stretching and bending modes associated with the substituted benzene ring. prensipjournals.com

Conformational Analysis and Energy Minima

The presence of rotatable bonds, such as those connecting the ester and nitro groups to the benzene ring, means that this compound can exist in various conformations. Conformational analysis is used to identify the most stable conformers and the energy barriers that separate them.

Rotational Barriers and Preferred Conformations of Ester and Nitro Groups

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl 4-chloro-3-nitrobenzoate |

Intramolecular Interactions and Their Influence on Molecular Conformation

The molecular conformation of this compound is significantly influenced by a variety of intramolecular interactions. The presence of multiple substituents on the benzene ring, including chloro, fluoro, and nitro groups, as well as a methyl ester, leads to a complex interplay of steric and electronic effects that dictate the molecule's three-dimensional structure.

Theoretical studies on similar substituted phenylbenzoates suggest that these molecules can be quite flexible. The conformation is primarily determined by the torsional angles between the plane of the benzene ring and the substituents. In the case of this compound, the rotation around the C-C bond connecting the ester group and the C-N bond of the nitro group to the aromatic ring is of particular interest.

Computational models indicate the potential for weak intramolecular hydrogen bonds, such as C-H···O and C-H···F interactions, between the methyl ester's hydrogen atoms and the oxygen atoms of the nitro group or the fluorine atom. While individually weak, these interactions can collectively contribute to stabilizing a particular conformation. Furthermore, through-space electronic interactions between the electron-rich and electron-poor regions of the molecule, such as the electrostatic potential between the negatively charged nitro group and other parts of the molecule, also play a role in determining the most stable conformation. The planarity of the benzene ring is generally maintained, but slight puckering can occur to alleviate steric strain imposed by the bulky substituents.

Theoretical Studies on Reaction Mechanisms

Computational Elucidation of SNAr Pathways and Transition States

This compound is a prime candidate for nucleophilic aromatic substitution (SNAr) reactions due to the presence of strong electron-withdrawing groups (the nitro group) and good leaving groups (chloro and fluoro atoms). Computational studies of SNAr reactions on similar aromatic systems provide a framework for understanding the potential pathways and transition states for this molecule.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. Theoretical models can elucidate the energetics of this pathway. The initial attack of a nucleophile on the aromatic ring is the rate-determining step, leading to the formation of a high-energy transition state. The stability of this transition state and the subsequent Meisenheimer intermediate is heavily influenced by the ability of the substituents to delocalize the negative charge. The nitro group, particularly when positioned ortho or para to the site of attack, is highly effective at stabilizing this intermediate through resonance.

Computational models, such as those based on Density Functional Theory (DFT), can be used to map the potential energy surface of the reaction. This allows for the identification of the transition state structures and the calculation of activation energies for nucleophilic attack at different positions on the ring. For this compound, SNAr could potentially occur by displacement of either the chloro or the fluoro substituent. Theoretical calculations can predict the regioselectivity of this reaction by comparing the activation barriers for attack at the carbon atoms bonded to these halogens.

Theoretical Examination of Nitro Group Reduction Mechanisms

The reduction of the nitro group is a fundamental transformation for nitroaromatic compounds. Theoretical studies have explored various mechanisms for this process, which can proceed through different pathways depending on the reaction conditions and the nature of the reducing agent.

One common pathway involves a series of single electron transfers, leading to the formation of a nitro radical anion. This can be followed by further reduction to a nitroso and then a hydroxylamino intermediate, ultimately yielding an amino group. Computational chemistry can model the electronic structure of these intermediates and the transition states connecting them, providing insight into the feasibility of each step.

Another proposed mechanism is a direct two-electron reduction, which can be facilitated by a catalyst. Theoretical models can investigate the interaction of the nitroaromatic compound with the catalyst surface and the mechanism of hydrogen transfer. The electronic properties of the substituents on the benzene ring play a crucial role in the reduction process. The electron-withdrawing nature of the chloro and fluoro groups in this compound would be expected to facilitate the initial electron transfer to the nitro group.

Quantitative Structure-Property Relationships (QSPR)

Derivation and Interpretation of Physico-Chemical Descriptors (e.g., LogP, TPSA)

Quantitative Structure-Property Relationship (QSPR) models rely on the calculation of various physico-chemical descriptors that correlate with the macroscopic properties of a molecule. For this compound, key descriptors include the logarithm of the octanol-water partition coefficient (LogP) and the topological polar surface area (TPSA). These descriptors are crucial for predicting the compound's behavior in various chemical and biological systems.

Due to the lack of experimental data for this compound, computational methods are employed to predict these values. The following table presents the predicted values for a closely related isomer, Methyl 3-chloro-5-fluoro-4-nitrobenzoate, which are expected to be similar.

| Descriptor | Predicted Value | Interpretation |

| XlogP | 2.3 | Indicates moderate lipophilicity, suggesting reasonable solubility in both lipids and water. |

| TPSA | 69.1 Ų | Represents the sum of surfaces of polar atoms; this value suggests moderate cell permeability. |

Note: The values presented are for the isomer Methyl 3-chloro-5-fluoro-4-nitrobenzoate as a proxy for the title compound.

Predictive Modeling of Reactivity and Selectivity based on Electronic and Steric Parameters

Predictive modeling of the reactivity and selectivity of this compound in reactions such as SNAr can be achieved by developing QSPR models that incorporate various electronic and steric parameters. These models aim to establish a mathematical relationship between these molecular descriptors and the observed reaction outcomes.

Key electronic descriptors include:

LUMO (Lowest Unoccupied Molecular Orbital) energy: A lower LUMO energy indicates a greater susceptibility to nucleophilic attack.

Electrostatic Potential (ESP): The ESP map can identify the most electron-deficient sites on the aromatic ring, which are the most likely targets for nucleophiles.

Hammett substituent constants (σ): These constants quantify the electron-donating or electron-withdrawing ability of the substituents.

Important steric descriptors include:

Steric hindrance around reaction centers: The size and proximity of the chloro, fluoro, and methyl ester groups can influence the accessibility of the reaction sites to incoming nucleophiles.

By correlating these descriptors with experimental or computationally derived reaction rates and regioselectivity for a series of related compounds, a predictive model can be constructed. Such a model would be a valuable tool for designing synthetic routes and predicting the behavior of this compound in various chemical environments. For instance, a multivariate linear regression model could be developed to predict the free energy of activation for SNAr reactions based on the LUMO energy and the electrostatic potential at the carbon undergoing substitution.

Methyl 3 Chloro 4 Fluoro 5 Nitrobenzoate As a Key Intermediate in Complex Molecule Synthesis

Role in the Synthesis of Advanced Organic Scaffolds and Chemical Building Blocks

The structure of Methyl 3-chloro-4-fluoro-5-nitrobenzoate is tailored for its use as a foundational intermediate in the synthesis of more complex organic molecules, particularly those intended for applications in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro, chloro, and fluoro substituents activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the strategic introduction of various functional groups and the construction of elaborate molecular scaffolds.

Chemists utilize this compound as a starting point for building molecules that would otherwise require lengthy and less efficient synthetic routes. For instance, the halogen substituents can be displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, to forge new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. This capability is fundamental to creating libraries of compounds for drug discovery and developing novel agrochemicals. The compound's functional groups allow for a variety of chemical modifications, positioning it as a versatile building block in modern organic chemistry.

Precursor to Fluorinated and Chlorinated Aromatic Derivatives with Tunable Properties

The presence of both fluorine and chlorine atoms on the aromatic ring is a key feature of this compound, allowing for the synthesis of derivatives with finely tuned electronic and physiological properties. Fluorine-containing organic compounds are of immense interest, particularly in the pharmaceutical industry, as the introduction of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability.

The differential reactivity of the C-F and C-Cl bonds can be exploited to achieve selective substitutions. The fluorine atom at position 4 is strongly activated by the adjacent nitro group at position 5, making it a prime site for nucleophilic attack. This allows for the selective replacement of the fluorine atom while potentially leaving the chlorine atom intact under specific reaction conditions. This selective functionalization is crucial for creating derivatives where the properties can be systematically modified. For example, replacing the fluorine with various alkoxy or amino groups can alter the molecule's polarity, solubility, and interaction with biological targets.

| Nucleophile (Nu-H) | Potential Product Derivative (after substitution of Fluorine) | Potential Property Modification |

| R-OH (Alcohol) | Methyl 3-chloro-4-alkoxy-5-nitrobenzoate | Increased lipophilicity, altered hydrogen bonding capability |

| R-NH₂ (Amine) | Methyl 4-(alkylamino)-3-chloro-5-nitrobenzoate | Introduction of a basic center, new hydrogen bonding sites |

| R-SH (Thiol) | Methyl 3-chloro-4-(alkylthio)-5-nitrobenzoate | Altered electronic properties, potential for metal coordination |

Development of New Synthetic Methodologies Utilizing this Multifunctional Compound

The unique reactivity profile of this compound has spurred the development of new synthetic methodologies. Its multifunctionality allows researchers to explore novel reaction pathways and cascade sequences. For example, methodologies can be designed to perform regioselective substitutions by carefully choosing nucleophiles and controlling reaction conditions such as temperature and solvent.

Furthermore, the nitro group is a versatile functional handle that can be readily transformed into other groups. A common and powerful transformation is the reduction of the nitro group to an amine. This conversion dramatically changes the electronic properties of the aromatic ring and introduces a nucleophilic and basic site. The resulting aniline (B41778) derivative can then undergo a vast array of subsequent reactions, including:

Amide bond formation: Coupling with carboxylic acids to form amides.

Diazotization: Conversion to a diazonium salt, which is a gateway to numerous other functionalities (e.g., -OH, -CN, -Br, -I) via Sandmeyer-type reactions.

N-alkylation and N-arylation: Forming more complex secondary or tertiary amines.

These transformations, starting from a single multifunctional precursor, are central to developing efficient and modular synthetic strategies for accessing complex target molecules.

Strategies for Diversification and Library Synthesis via Sequential Functional Group Interconversions

This compound is an ideal substrate for combinatorial chemistry and library synthesis due to the orthogonal reactivity of its functional groups. A systematic and sequential modification of each reactive site allows for the generation of a large and diverse collection of related molecules from a single starting material. This approach is highly efficient for exploring structure-activity relationships (SAR) in drug discovery programs.

A representative strategy for diversification could involve the following sequence of transformations:

Nitro Group Reduction: The nitro group is selectively reduced to an amine, yielding Methyl 3-amino-5-chloro-4-fluorobenzoate. This step fundamentally alters the reactivity of the molecule.

Amide Coupling: The newly formed amino group can be acylated with a library of diverse carboxylic acids (R¹-COOH) to generate a first set of amide derivatives.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, still activated by the remaining ring substituents, can be displaced by a library of nucleophiles (e.g., alcohols, R²-OH) to introduce a second point of diversity.

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which provides another handle for diversification.

Second Amide Coupling: The resulting carboxylic acid can be coupled with a library of amines (R³-NH₂) to introduce a third point of diversity.

This sequential approach allows for the systematic and controlled construction of a large chemical library with multiple points of variation, all originating from the strategic design of the initial building block.

| Step | Reaction | Reagents | Functional Group Transformed | Point of Diversity Introduced |

| 1 | Nitro Reduction | H₂, Pd/C or SnCl₂ | -NO₂ → -NH₂ | - |

| 2 | Amide Formation | R¹-COOH, coupling agent | -NH₂ → -NHCOR¹ | R¹ |

| 3 | SNAr Reaction | R²-OH, base | -F → -OR² | R² |

| 4 | Ester Hydrolysis | LiOH or NaOH | -COOCH₃ → -COOH | - |

| 5 | Amide Formation | R³-NH₂, coupling agent | -COOH → -CONHR³ | R³ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.